(E)-1,2-di(pyridin-4-yl)diazene
Overview
Description
Synthesis Analysis
(E)-1,2-di(pyridin-4-yl)diazene is utilized in the synthesis of CoII complexes and Cu(II)-based coordination polymers. In one study, it contributed to the formation of a CoII complex with a novel two-nodal (4,7)-connected 3D framework, showcasing different coordination modes in complex structures (Gong et al., 2014). Another example includes its use in Cu(II) co-ordination polymers, influencing the construction of frameworks with specific chemical formulas and demonstrating its versatility in coordination chemistry (Xuan et al., 2020).
Molecular Structure Analysis
The molecular structure of coordination polymers incorporating (E)-1,2-di(pyridin-4-yl)diazene showcases diverse coordination symmetries and frameworks. For instance, the cyclopentaneteracarboxylic metal-organic frameworks exhibit mirror coordination symmetry in some clusters, attributed to the specific N-ligands used, including (E)-1,2-di(pyridin-4-yl)diazene (Yang et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving (E)-1,2-di(pyridin-4-yl)diazene in the synthesis of coordination polymers result in materials with significant electrocatalytic activities and magnetic properties. The CoII and Cu(II) complexes demonstrate enhanced electrocatalytic properties for generating H2 and O2 from water, and the Cu(II)-bearing coordination polymers exhibit antiferromagnetic behavior, highlighting the impact of (E)-1,2-di(pyridin-4-yl)diazene on the chemical functionality of these compounds (Gong et al., 2014) (Xie et al., 2021).
Physical Properties Analysis
The physical properties of materials synthesized with (E)-1,2-di(pyridin-4-yl)diazene, such as porosity and guest molecule interactions, can be tailored through the structural design. A nickel-based coordination network featuring this ligand exhibited elastic-like properties induced by adaptive guest binding, showcasing the ligand's role in influencing the physical characteristics of the resulting materials (Li et al., 2023).
Chemical Properties Analysis
The chemical properties of coordination polymers with (E)-1,2-di(pyridin-4-yl)diazene, such as photocatalytic activity, are significant for environmental applications. A cadmium-based MOF using this ligand demonstrated excellent selectivity and sensitivity towards organic pollutants, highlighting its potential in detecting and degrading environmental contaminants (Xia et al., 2018).
Scientific Research Applications
Molecular Structure and Interactions
(E)-1,2-di(pyridin-4-yl)diazene demonstrates notable properties in its molecular structure and interactions. In a study, its planar molecular structure was observed to align nearly coplanarly with other compounds, facilitating specific molecular interactions (Mudraboyina et al., 2011). Additionally, its coordination environment in certain compounds is identified as distorted octahedral, formed by pairs of symmetry-equivalent diazene ligands and other components, which can significantly influence its reactivity and interaction with other molecules (Ballestero‐Martínez et al., 2013).
Coordination Chemistry
(E)-1,2-di(pyridin-4-yl)diazene is utilized in coordination chemistry, particularly in forming complex molecular structures. For instance, it is involved in the formation of co-crystals with various compounds, where it contributes to the creation of complex structures through hydrogen bonding and other intermolecular forces (Manjare & Pedireddi, 2011). This aspect of its chemistry is vital for the development of new materials and compounds in various scientific fields.
Photochemical Properties
(E)-1,2-di(pyridin-4-yl)diazene exhibits unique photochemical properties, making it a candidate for applications in optical data storage and other photonic applications. Studies have shown that certain derivatives of this compound demonstrate reversible light-induced conformational changes, suggesting potential use in optical data storage technologies (Yadav et al., 2014).
Antitumor Activity
In the field of medicinal chemistry, complexes involving (E)-1,2-di(pyridin-4-yl)diazene have been explored for their antitumor activities. Research has shown that certain arene-Ru based molecular-rectangles containing this compound exhibit significant anti-proliferative activities against various human cancer lines (Vajpayee et al., 2013). This highlights its potential in the development of new anticancer therapies.
Safety And Hazards
The safety and hazards associated with (E)-1,2-di(pyridin-4-yl)diazene are not explicitly mentioned in the search results. However, it’s important to note that it should be handled with care, and appropriate safety measures should be taken during its use3.
Future Directions
The future directions of (E)-1,2-di(pyridin-4-yl)diazene are not explicitly mentioned in the search results. However, given its potential applications in various fields, it is likely to continue to be a subject of research1.
Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
dipyridin-4-yldiazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPMSLUFFIXCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N=NC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285862 | |
Record name | 4,4'-Azodipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,2-di(pyridin-4-yl)diazene | |
CAS RN |
2632-99-7 | |
Record name | 4,4'-Azodipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 4,4'-azobis- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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